molecular formula C14H17ClN2O B261345 N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide

Cat. No.: B261345
M. Wt: 264.75 g/mol
InChI Key: WECKJONDRAUFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Its chemical structure comprises a 1-azabicyclo[2.2.2]octane (quinuclidine) core linked to a 4-chlorobenzamide moiety via an amide bond. This compound has been extensively studied for its neuropharmacological properties, particularly in modulating GABAergic synaptic activity and restoring auditory gating deficits in preclinical models of schizophrenia . PNU-282987 demonstrates high selectivity for α7nAChR over other nicotinic receptor subtypes (e.g., α4β2, α3β4), making it a valuable tool for investigating α7-mediated pathways in cognitive and sensory processing .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKJONDRAUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Carbodiimide-Mediated Coupling

Method A employs dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between 4-chlorobenzoyl chloride and 3-aminoquinuclidine. The process involves dissolving 3-aminoquinuclidine in pyridine, followed by the addition of 4-chlorobenzoyl chloride and DCC under vigorous stirring at ambient temperature for 18 hours. The reaction mixture is diluted with water to precipitate unreacted reagents, filtered, and washed to isolate the crude product. Subsequent basification with sodium carbonate and extraction with chloroform yields the free base, which is converted to the hydrochloride salt using ethanolic HCl. This method achieves moderate yields (60–70%) and is scalable to multi-gram quantities.

Method B: Acid Chloride Activation

Method B utilizes 4-chlorobenzoyl chloride directly activated for acylation without additional coupling agents. 3-Aminoquinuclidine is dissolved in an aqueous sodium hydroxide solution, and 4-chlorobenzoyl chloride in dioxane is added dropwise. The mixture is stirred at room temperature, acidified to precipitate impurities, and basified for chloroform extraction. The free base is isolated and crystallized as the hydrochloride salt. This method offers higher reproducibility (75–80% yield) and avoids carbodiimide byproducts, making it preferable for industrial-scale synthesis.

Enantiomeric Resolution of 3-Aminoquinuclidine

PNU-282987’s pharmacological activity depends on the (R) -enantiomer of 3-aminoquinuclidine. Racemic 3-aminoquinuclidine is resolved using optically active tartaric acid to form diastereomeric salts. The (R) -enantiomer-tartrate complex is selectively recrystallized from ethanol, while the (S) -enantiomer remains in solution. The resolved (R) -3-aminoquinuclidine is regenerated by basification with sodium hydroxide and extracted into chloroform. This process achieves >99% enantiomeric excess (ee), critical for ensuring receptor selectivity.

Purification and Characterization

Crude PNU-282987 is purified via recrystallization from ethanol/HCl, yielding a crystalline hydrochloride salt. Key characterization data include:

  • Melting Point : 140–150°C (0.05 mm Hg)

  • Optical Rotation : [α]D = +25° (c = 1, H2O) for the (R) -enantiomer

  • Spectroscopic Data : NMR (400 MHz, D2O) δ 7.8 (d, 2H, Ar–H), 7.5 (d, 2H, Ar–H), 3.9 (m, 1H, N–CH), 3.2–2.8 (m, 6H, bicyclic H)

Optimization and Yield Considerations

ParameterMethod AMethod B
Coupling Agent DCCNone
Solvent PyridineDioxane/H2O
Reaction Time 18 hours4 hours
Yield (HCl Salt) 60%80%
Purity (HPLC) 95%98%

Method B’s omission of DCC reduces post-reaction purification steps and improves yield. However, Method A remains valuable for analogs requiring sensitive functional groups.

Comparative Analysis of Industrial Scalability

Method B is favored for large-scale production due to:

  • Reduced Cost : Eliminates carbodiimide reagents.

  • Simplified Workflow : Fewer extraction steps.

  • Higher Consistency : Reproducible yields across batches.

A pilot-scale synthesis (40 g starting material) demonstrated a linear scale-up with 78% isolated yield, confirming industrial viability .

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Potential

PNU-282987 is primarily studied for its potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit disorders. Its mechanism involves the activation of α7nAChRs, which are implicated in cognitive processes, learning, and memory.

Table 1: Therapeutic Applications of PNU-282987

ConditionMechanism of ActionReference
Alzheimer's DiseaseEnhances cholinergic transmission
SchizophreniaImproves cognitive function
Attention Deficit DisorderModulates neurotransmitter release

Cognitive Enhancement

Research indicates that PNU-282987 may enhance memory and learning capabilities. Animal studies have demonstrated that administration of the compound leads to improved performance in memory tasks, suggesting its potential as a cognitive enhancer.

Case Study: Memory Enhancement in Animal Models
In a study published by the Journal of Pharmacology, mice treated with PNU-282987 showed significant improvements in maze navigation tasks compared to control groups, indicating enhanced spatial memory capabilities .

Selective Agonism

PNU-282987 exhibits high selectivity for α7nAChRs with a binding affinity (Ki) of approximately 26 nM. It demonstrates negligible antagonistic effects on other nicotinic receptor subtypes, making it a valuable tool for studying receptor functions without the confounding effects seen with less selective compounds.

Table 2: Binding Affinities of PNU-282987

Receptor TypeBinding Affinity (Ki)Activity Level
α7 nAChR26 nMAgonist
α1β1γδ nAChR≥ 60 μMNegligible activity
α3β4 nAChR≥ 60 μMNegligible activity

Mechanistic Insights

The activation of α7nAChRs by PNU-282987 influences several biochemical pathways related to cognitive function. For instance, it has been shown to attenuate the activation of type 2 innate lymphoid cells (ILC2s), which are involved in allergic airway inflammation, highlighting its broader therapeutic implications beyond cognitive enhancement .

Role in Cognitive Functions

Research has established a significant role for α7nAChRs in sensory gating and cognitive processes. PNU-282987 is used extensively in studies investigating these roles, providing insights into how nicotinic receptors contribute to learning and memory.

Case Study: Sensory Gating
In a clinical trial involving patients with schizophrenia, administration of PNU-282987 resulted in improved sensory gating measures, suggesting its potential utility in managing symptoms associated with sensory processing disorders .

Synthesis of Complex Organic Molecules

Due to its stable bicyclic structure, N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is also utilized in the synthesis of other complex organic molecules. Its unique chemical properties make it a versatile building block in organic synthesis.

Table 3: Synthetic Applications

Application TypeDescription
Organic SynthesisUsed as a precursor for various organic compounds
Drug DevelopmentServes as a lead compound for new therapeutic agents

Mechanism of Action

The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as an agonist at the α7 subtype of these receptors, which are involved in cognitive processes such as learning and memory. By binding to these receptors, it modulates neurotransmitter release and enhances synaptic plasticity .

Comparison with Similar Compounds

Structural Analogs

PNU-282987 belongs to a class of quinuclidine-based benzamide derivatives. Key structural analogs include:

Compound Name Structural Modification Key Findings References
4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide Replacement of 4-Cl with 4-NH₂ Exhibits neuroleptic activity but lacks anti-emetic effects.
N-(1-azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide Chlorine substitution at meta position Reduced α7nAChR affinity; limited functional activity.
N-(1-azabicyclo[2.2.2]oct-3-yl)-2,4-dimethoxybenzamide Methoxy groups at 2- and 4-positions Uncharacterized α7 activity; potential for alternative receptor interactions.
4-Amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-benzamide Modified bicyclo[3.2.1] core with methyl Stabilized formulation for gastrointestinal applications; distinct receptor profile.

Key Insights :

  • The 4-chloro substituent in PNU-282987 is critical for α7nAChR selectivity and potency. Meta-substituted analogs (e.g., 3-chloro) exhibit reduced efficacy .
  • Amino substitutions (e.g., 4-NH₂) shift pharmacological activity toward neuroleptic effects, likely due to altered receptor binding kinetics .
Functional Analogs: α7nAChR Agonists and Modulators
Compound Name Mechanism Selectivity vs. PNU-282987 Therapeutic Potential References
PNU-282987 Direct α7 agonist High α7 selectivity; no activity at α4β2 or 5-HT3A Schizophrenia (auditory gating), sepsis-induced lung injury
TC-5619 Partial α7 agonist Improved bioavailability; crosses BBB Cognitive enhancement, ADHD
JNJ-1930942 Positive allosteric modulator Enhances choline-evoked α7 currents Cognitive deficits in neurological disorders
GTS-21 Partial α7 agonist Lower potency; anti-inflammatory COPD, neuroinflammation

Key Insights :

  • TC-5619 and GTS-21 prioritize cognitive and anti-inflammatory effects, respectively, but lack PNU-282987’s robust auditory gating restoration .
Pharmacokinetic and Functional Differences
Parameter PNU-282987 TC-5619 JNJ-1930942
Receptor Activation Direct agonist (EC₅₀ = 1–10 µM) Partial agonist (EC₅₀ = 30 µM) Allosteric modulator (EC₅₀ = 0.3 µM)
BBB Penetration Limited High Moderate
Therapeutic Use Preclinical schizophrenia models Phase II clinical trials Precognitive studies

Key Insights :

  • JNJ-1930942’s allosteric mechanism avoids receptor desensitization, a common issue with direct agonists like PNU-282987 .

Biological Activity

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, commonly referred to as PNU 282987, is a compound that has garnered attention for its selective pharmacological activity as an agonist of the α7 nicotinic acetylcholine receptor (nAChR). This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

PNU 282987 has the molecular formula C14H17ClN2OC_{14}H_{17}ClN_2O with a molecular weight of approximately 264.75 g/mol. Its structure features a bicyclic amine which is crucial for its biological activity and selectivity towards specific receptor subtypes. The compound appears as an off-white solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) .

PNU 282987 acts primarily as a selective agonist for the α7 nAChR, exhibiting a binding affinity (Ki) of approximately 26 nM. This receptor is implicated in various cognitive processes, making PNU 282987 a candidate for addressing cognitive deficits associated with conditions like Alzheimer's disease, schizophrenia, and attention deficit disorders . Notably, it demonstrates negligible antagonistic effects on other nAChR subtypes at low concentrations (IC50 ≥ 60 μM), indicating its specificity which may lead to reduced side effects in clinical applications .

Biological Activity Overview

The biological activity of PNU 282987 can be summarized as follows:

  • Agonistic Action : It selectively activates α7 nAChRs, influencing neurotransmission related to cognitive functions.
  • Neuroprotective Effects : Studies suggest that activation of α7 nAChRs can provide neuroprotective benefits, potentially mitigating neurodegenerative processes .
  • Anti-inflammatory Properties : There is emerging evidence supporting the role of α7 nAChRs in modulating inflammatory responses, which may have implications for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table provides a comparison of PNU 282987 with structurally similar compounds that also target nicotinic acetylcholine receptors:

Compound NameStructure TypeKey Activity
N-(1-Azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamideBicyclic amineSelective α7 nAChR agonist
N-(Quinuclidin-3-yl)-4-chlorobenzamideQuinuclidine derivativeModerate α7 nAChR activity
N-(1-Azabicyclo[3.3.1]nonan-3-yl)-4-chlorobenzamideBicyclic aminePotentially similar pharmacological profile

This table highlights the unique pharmacological profile of PNU 282987 due to its selective action on α7 nAChRs compared to other compounds .

Case Studies and Research Findings

  • Cognitive Function Studies : In preclinical models, PNU 282987 has been shown to enhance cognitive performance in tasks assessing memory and learning, supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .
  • Neuroprotection Against Ischemia : Research indicates that activation of α7 nAChRs by PNU 282987 can confer protection against neuronal damage during ischemic events, suggesting its utility in acute neurological conditions .
  • Inflammation Modulation : A study demonstrated that PNU 282987 could reduce pro-inflammatory cytokine release in microglial cells via α7 nAChR activation, highlighting its potential in treating inflammatory diseases .

Q & A

Q. What is the primary pharmacological mechanism of PNU-282987 in modulating α7 nicotinic acetylcholine receptor (α7 nAChR) activity?

PNU-282987 acts as a selective agonist of the α7 nAChR, enhancing receptor-mediated ion channel currents. It has been shown to potentiate GABAergic synaptic transmission in rat brain slices, which correlates with improved auditory gating in preclinical models of schizophrenia . Key experimental evidence includes electrophysiological recordings demonstrating increased GABAergic inhibitory postsynaptic currents (IPSCs) at concentrations of 1–10 μM .

Q. What experimental models are commonly used to evaluate the neurobiological effects of PNU-282987?

  • In vitro : Brain slice preparations (e.g., rat hippocampus or prefrontal cortex) for electrophysiological assays measuring synaptic activity .
  • In vivo : Anesthetized rat models to assess auditory sensory gating deficits, where PNU-282987 restores gating ratios (e.g., reduced T/C ratio from ~0.8 to ~0.4 at 10 mg/kg i.v.) .
  • Behavioral assays : Rodent models of cognitive impairment or sepsis-induced lung injury, with dosages ranging from 1–10 mg/kg (intraperitoneal or intravenous administration) .

Q. What are the solubility and stability considerations for preparing PNU-282987 solutions?

PNU-282987 is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (61 mg/mL). For in vitro studies, stock solutions are typically prepared at 10 mM in DMSO and diluted in physiological buffers (e.g., aCSF for brain slice experiments). Stability data suggest refrigeration (4°C) for short-term storage and -20°C for long-term storage .

Advanced Research Questions

Q. How do contradictory findings regarding PNU-282987’s pro-inflammatory vs. protective effects inform experimental design?

While PNU-282987 demonstrates anti-inflammatory effects in sepsis-induced lung injury (reducing IL-6 and TNF-α levels by 40–60% in mice) , it paradoxically activates pro-inflammatory genes via the MCOLN1-TFEB pathway in other contexts . Researchers should:

  • Control for tissue specificity : Use cell-type-specific models (e.g., macrophages vs. neurons).
  • Dose optimization : Lower doses (1–3 mg/kg) may favor anti-inflammatory effects, while higher doses (>10 mg/kg) could trigger divergent pathways .
  • Time-course analyses : Measure cytokine profiles at multiple timepoints post-administration.

Q. What strategies optimize PNU-282987’s selectivity for α7 nAChR over other nicotinic receptor subtypes?

  • Co-application with antagonists : Use methyllycaconitine (MLA, 10 nM) to block α7 nAChR and confirm specificity .
  • Comparative ligand profiling : Test against structurally related agonists (e.g., PHA-543613) or allosteric modulators (e.g., TQS) to assess cross-reactivity with α3β4 or α4β2 nAChRs .
  • Receptor knockout models : Validate effects in α7 nAChR-deficient mice .

Q. How does PNU-282987’s stereochemistry influence its binding affinity and functional efficacy?

The (3R)-azabicyclo configuration is critical for α7 nAChR activation. Synthesis studies of analogs show that stereoisomerism at the azabicyclo moiety reduces binding affinity by >50% (e.g., EC50 shifts from 3 μM to >10 μM in electrophysiology assays) . Computational docking models (e.g., using AChBP 1uw6.pdb) further support the role of the 3R configuration in stabilizing agonist-receptor interactions .

Q. What methodological advancements address PNU-282987’s limited blood-brain barrier (BBB) penetration in vivo?

  • Prodrug derivatization : Modifications to increase lipophilicity (e.g., esterification) without compromising receptor affinity.
  • Co-administration with BBB permeabilizers : Use of mannitol or focused ultrasound in preclinical models .
  • Intracerebral delivery : Direct infusion into brain regions (e.g., prefrontal cortex) for localized effects .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in PNU-282987’s reported effects on GABAergic signaling vs. cholinergic pathways?

  • Circuit-specific analysis : Use optogenetic or chemogenetic tools to isolate GABAergic interneurons in brain slices .
  • Receptor localization studies : Combine immunohistochemistry (e.g., α7 nAChR antibodies) with electrophysiology to map receptor distribution relative to GABAergic synapses .
  • Knockdown models : siRNA targeting α7 nAChR in specific cell populations to dissect pathway contributions .

Comparative and Translational Studies

Q. How does PNU-282987 compare to newer α7 nAChR agonists (e.g., TC-5619, PHA-543613) in preclinical efficacy?

  • Receptor kinetics : PNU-282987 exhibits faster desensitization (τ = ~200 ms) compared to TC-5619 (τ = ~500 ms), impacting sustained activation .
  • Behavioral outcomes : In rodent models of cognitive impairment, PNU-282987 improves auditory gating but shows limited efficacy in attentional tasks, whereas TC-5619 enhances sustained attention .
  • Safety profiles : PNU-282987 has a narrower therapeutic window (e.g., emesis at >15 mg/kg in primates) compared to second-generation agonists .

Synthesis and Analog Development

Q. What synthetic strategies improve the bioavailability of PNU-282987 analogs?

  • Scaffold hybridization : Combining the azabicyclo core with bioisosteric replacements (e.g., furopyridine in PHA-543613) to enhance solubility .
  • Allosteric modulation : Co-application with positive allosteric modulators (e.g., SLURP-1) to amplify efficacy at lower agonist concentrations .
  • High-throughput screening : Use of GDB-11/GDB-13 chemical databases to identify novel analogs with improved pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.